![molecular formula C20H19ClN4O4 B11100046 [(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11100046.png)
[(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
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Overview
Description
2-(3-{(E)-2-[4-(4-CHLOROANILINO)BUTANOYL]HYDRAZONO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETIC ACID is a complex organic compound that features a combination of indole, hydrazone, and acetic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{(E)-2-[4-(4-CHLOROANILINO)BUTANOYL]HYDRAZONO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETIC ACID typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Hydrazone Formation: The hydrazone moiety is introduced by reacting the indole derivative with a hydrazine compound under acidic or basic conditions.
Final Coupling: The final step involves coupling the intermediate with acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or hydrazone moieties.
Reduction: Reduction reactions can target the hydrazone group, converting it to corresponding amines.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions.
Drug Development:
Medicine
Therapeutic Agents: Research may explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-{(E)-2-[4-(4-CHLOROANILINO)BUTANOYL]HYDRAZONO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETIC ACID would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Indole-2-carboxylic acid derivatives
- Hydrazone derivatives
- Acetic acid derivatives
Uniqueness
The uniqueness of 2-(3-{(E)-2-[4-(4-CHLOROANILINO)BUTANOYL]HYDRAZONO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETIC ACID lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H19ClN4O4 |
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Molecular Weight |
414.8 g/mol |
IUPAC Name |
2-[3-[4-(4-chloroanilino)butanoyldiazenyl]-2-hydroxyindol-1-yl]acetic acid |
InChI |
InChI=1S/C20H19ClN4O4/c21-13-7-9-14(10-8-13)22-11-3-6-17(26)23-24-19-15-4-1-2-5-16(15)25(20(19)29)12-18(27)28/h1-2,4-5,7-10,22,29H,3,6,11-12H2,(H,27,28) |
InChI Key |
PAXXABFJMJWUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC(=O)O)O)N=NC(=O)CCCNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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